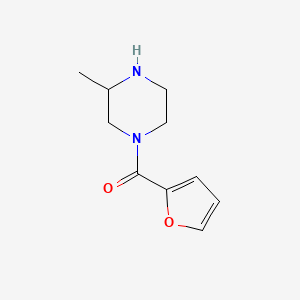
1-(Furan-2-carbonyl)-3-methylpiperazine
Übersicht
Beschreibung
Furan platform chemicals (FPCs) are directly available from biomass, such as furfural and 5-hydroxy-methylfurfural . They are part of a shift in the chemical industry from traditional resources like crude oil to biomass .
Synthesis Analysis
While specific synthesis methods for “1-(Furan-2-carbonyl)-3-methylpiperazine” were not found, furan derivatives can be prepared from acyl chlorides and heterocyclic amine derivatives with good yields .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex. For example, a compound named “1-Ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one” was synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis
Furan derivatives can undergo a variety of reactions. For instance, heterocyclization of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles resulted in the formation of a new series of heterocycles .Wissenschaftliche Forschungsanwendungen
Sustainable Materials and Environmental Applications
Furan derivatives, including compounds related to 1-(Furan-2-carbonyl)-3-methylpiperazine, are explored for their potential in creating sustainable materials. The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and further into valuable polymers, functional materials, and fuels, is a key research area. These materials are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017). Additionally, the valorization of sugars from lignocellulosic biomass into chemicals like furfural and HMF, using environmentally friendly processes, is under study for its green chemistry implications (Esteban, Vorholt, & Leitner, 2020).
Biocatalytic Valorization and Biomedical Applications
Biocatalysis presents an alternative for the synthetic modification of furans, including those related to this compound, due to its high selectivity and mild reaction conditions. This approach is considered for biodetoxification of toxic furans in hydrolysates and selective synthesis applications, offering pathways to C12 derivatives and other important biochemicals (Domínguez de María & Guajardo, 2017). Moreover, furan fatty acids, structurally related to the compound of interest, have been studied for their health benefits, including antioxidant and anti-inflammatory activities, although their effects on glucose metabolism and diabetes progression remain controversial (Xu et al., 2017).
Chemical Synthesis and Analytical Applications
Research into the reactions of arylmethylidene derivatives of 3H-furan-2-ones, which share structural motifs with this compound, has provided insights into the synthesis of a wide range of compounds. These studies detail how reaction conditions and the structure of initial reagents influence the synthesis of cyclic and heterocyclic compounds, including amides, pyrrolones, and furopyridines (Kamneva, Anis’kova, & Egorova, 2018). The catalytic conversion of carbohydrates to furanic derivatives in the presence of choline chloride is another avenue, showcasing the synthesis of high-value chemicals from renewable resources (Jérôme & Vigier, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-2-yl-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-7-12(5-4-11-8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDYDJYVLRACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268961 | |
| Record name | 2-Furanyl(3-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240567-29-6 | |
| Record name | 2-Furanyl(3-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240567-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanyl(3-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



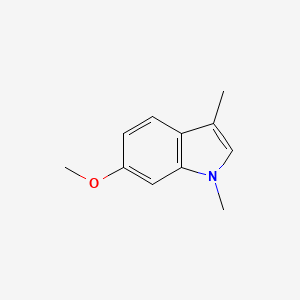
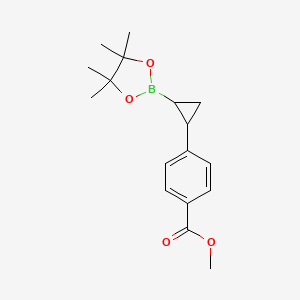
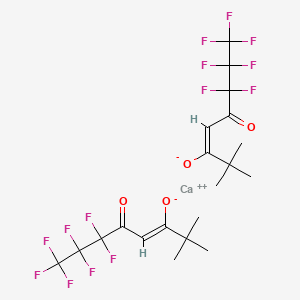
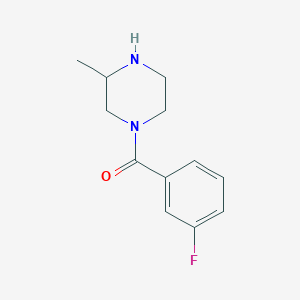
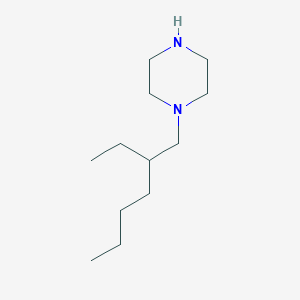

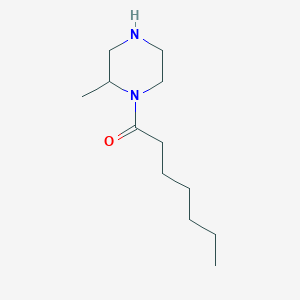

amine hydrochloride](/img/structure/B3093074.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
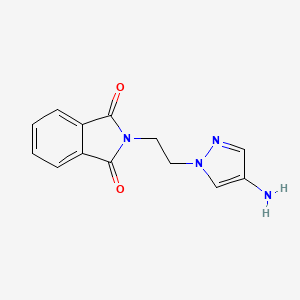
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)